4-Benzyl-3,3-dimethylmorpholine

Beschreibung

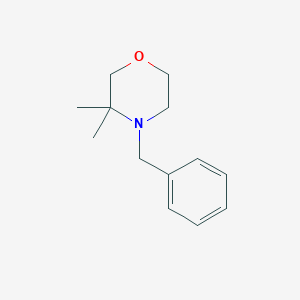

4-Benzyl-3,3-dimethylmorpholine is a substituted morpholine derivative characterized by a benzyl group at the 4-position and two methyl groups at the 3,3-positions of the morpholine ring. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and structural diversity.

Eigenschaften

Molekularformel |

C13H19NO |

|---|---|

Molekulargewicht |

205.3 g/mol |

IUPAC-Name |

4-benzyl-3,3-dimethylmorpholine |

InChI |

InChI=1S/C13H19NO/c1-13(2)11-15-9-8-14(13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

InChI-Schlüssel |

ZIWDKOKXRIPGKJ-UHFFFAOYSA-N |

SMILES |

CC1(COCCN1CC2=CC=CC=C2)C |

Kanonische SMILES |

CC1(COCCN1CC2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 4-Benzyl-3,3-dimethylmorpholine and related compounds from the evidence:

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Effects : The benzyl group in 4-substituted morpholines (e.g., 4-benzylmorpholine-2-carbonitrile) introduces aromaticity and bulkiness, which can influence binding affinity in biological systems or modify solubility .

- Polarity: The presence of polar groups (e.g., nitrile, hydroxyl, or keto) in analogs like 4-benzylmorpholine-2-carbonitrile or 4-benzyl-2-hydroxymorpholin-3-one increases water solubility compared to nonpolar dimethyl or benzyl substituents .

- Synthetic Accessibility : Compounds like 3,3-dimethylmorpholine are commercially available in gram-scale quantities (purity ≥95%), suggesting feasible synthetic routes for related derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.